2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-5-2-1-4-15(16)7-8-19-24-17(14-23)21(28-19)26-11-9-25(10-12-26)20(27)18-6-3-13-29-18/h1-8,13H,9-12H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBKSXWVBUECEW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is instrumental in forming carbon-carbon bonds. The optimization of reaction conditions is crucial for maximizing yield and purity. The molecular formula is with a molecular weight of 408.45 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives containing thiophene and piperazine moieties exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to the target compound have shown marked effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating variable activity against Gram-negative strains like Escherichia coli .
In vitro tests reveal that certain analogs possess IC50 values below 25 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating potent anti-proliferative effects. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiophene ring significantly influences biological efficacy .
| Compound | Target Bacteria | Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | S. aureus | Strong | < 25 |
| Compound B | E. coli | Moderate | < 25 |
| Compound C | B. subtilis | Strong | < 25 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression profiles. The precise molecular targets remain under investigation but are believed to include various kinases and transcription factors involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to the target molecule:
- Case Study on Anticancer Activity : A study evaluated the anti-proliferative effects of thiophene-containing oxazoles against several cancer cell lines, demonstrating that modifications in the chemical structure led to enhanced cytotoxicity. The results confirmed that compounds with halogen substitutions at specific positions exhibited superior activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives, revealing that those with thiophene rings displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study emphasized the importance of structural diversity in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
